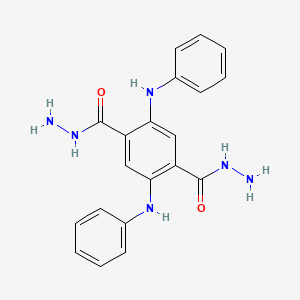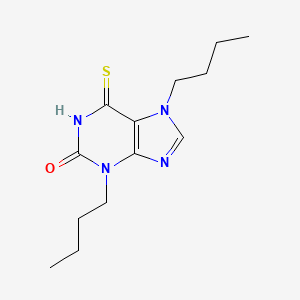
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is a chemical compound belonging to the purine family. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes butyl groups and a sulfanylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with butyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dimethyl-1,3,6,7-tetrahydro-2H-purin-2-one: A similar purine derivative with methyl groups instead of butyl groups.
1,3-Dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one: Another purine derivative with different substituents.
Uniqueness
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is unique due to its specific combination of butyl groups and a sulfanylidene moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
65769-84-8 |
|---|---|
Formule moléculaire |
C13H20N4OS |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
3,7-dibutyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-5-7-16-9-14-11-10(16)12(19)15-13(18)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
Clé InChI |
WBLGKNBJNAICEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1C(=S)NC(=O)N2CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


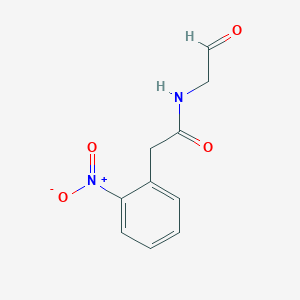
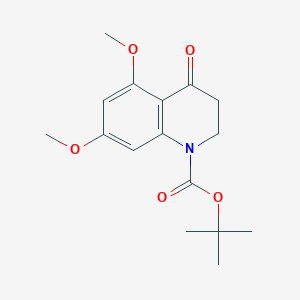
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
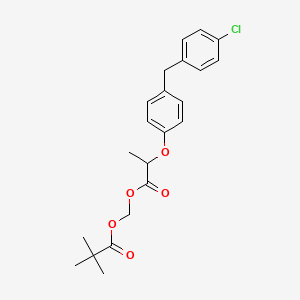

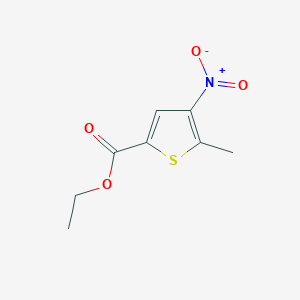
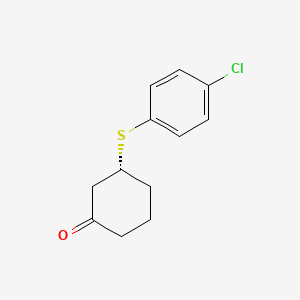
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
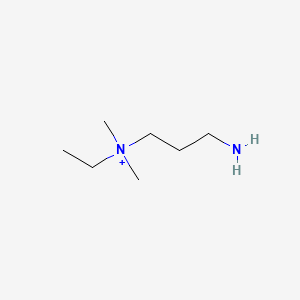
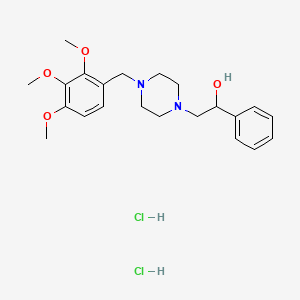
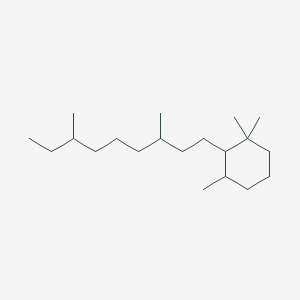
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
